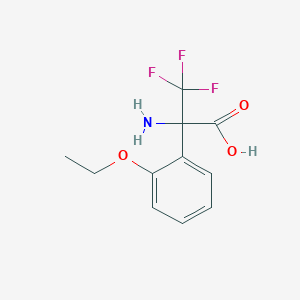

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid

Description

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid is a fluorinated amino acid derivative characterized by a central α-carbon bearing an amino group, a 2-ethoxyphenyl substituent, and a trifluoromethyl group.

Propriétés

IUPAC Name |

2-amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-18-8-6-4-3-5-7(8)10(15,9(16)17)11(12,13)14/h3-6H,2,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVPAEPPJKBDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and trifluoroacetic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-ethoxybenzaldehyde and trifluoroacetic acid in the presence of a suitable catalyst.

Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group.

Final Product: The final step involves purification and isolation of the desired product, this compound, through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Industrial Applications: It serves as a building block for the synthesis of agrochemicals, polymers, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and specificity, while the amino group facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of α-amino acids with trifluoromethyl and aryl substituents. Below is a comparative analysis of its structural analogs:

| Compound Name | Substituents on α-Carbon | CAS RN | Similarity Score* | Key Differences |

|---|---|---|---|---|

| 2-Amino-2-(2-ethoxyphenyl)-3,3,3-TFPAA† | 2-ethoxyphenyl, NH₂, CF₃ | N/A‡ | N/A | Reference compound |

| 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | 3-(trifluoromethyl)phenyl, NH₂, COOH | 793663-51-1 | 1.00 | Amino at β-position; no ethoxy |

| 2-Amino-2-(3-chlorophenyl)-3,3,3-TFPAA | 3-chlorophenyl, NH₂, CF₃ | 3D-TDC24161 | 0.86 (chloro vs. ethoxy) | Electron-withdrawing Cl vs. ethoxy donor |

| 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid | Furan-linked 2-TFM phenyl, NH₂, COOH | 773125-91-0 | N/A | Furan ring introduces π-conjugation |

| 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID | Methyl, NH₂, CF₃ | 102210-02-6 | N/A | Aliphatic methyl vs. aryl ethoxy |

Substituent Effects

- Aromatic vs.

- Electron-Donating vs. Withdrawing Groups : The ethoxy group (electron-donating) may improve solubility in polar solvents relative to chloro- or trifluoromethylphenyl derivatives (electron-withdrawing) .

- Stereochemical Complexity: Derivatives like (2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid () highlight the role of stereochemistry in modulating biological activity, though such data are unavailable for the target compound.

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

The trifluoromethyl group increases lipophilicity (logP ~1.5–2.5 estimated), while the ethoxy group may counterbalance this by enhancing water solubility through polar interactions. In contrast, 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 793663-51-1) lacks this balance, likely exhibiting higher logP .

Key Routes for Analogues

Enantioselective Synthesis: Organocatalytic methods, such as the Strecker synthesis, are employed for α-quaternary trifluoromethyl amino acids (e.g., ).

Protecting Group Strategies : Boc (tert-butoxycarbonyl) and benzyloxycarbonyl groups are commonly used to stabilize intermediates ().

Grignard Reagent Applications: Morpholine amides of 3,3,3-trifluoropropanoic acid serve as precursors for β-fluoro-α,β-unsaturated amides (), a strategy adaptable to aryl-substituted analogs.

Commercial and Regulatory Status

- Availability: The target compound is listed as discontinued (), whereas analogs like 2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid remain available at premium prices (€783/50mg) .

- Safety Profiles: While safety data for the target compound are unavailable, related trifluoromethyl amino acids (e.g., 2-amino-3,3,3-trifluoro-2-methylpropanoic acid) require precautions for inhalation and skin contact ().

Activité Biologique

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid (CAS Number: 1411612-54-8) is a compound of interest due to its potential biological activities. The molecular formula is C11H12F3NO3, with a molecular weight of 263.21 g/mol. This compound has garnered attention in medicinal chemistry for its structural features and possible therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- Amino group : Contributes to its basicity and potential interactions with biological targets.

- Ethoxyphenyl moiety : Enhances lipophilicity, potentially improving membrane permeability.

- Trifluoropropanoic acid group : The trifluoromethyl group is known to influence biological activity through unique electronic properties.

The mechanism by which similar compounds exert their effects often involves:

- Induction of Apoptosis : Compounds that activate apoptotic pathways can lead to cancer cell death. For instance, derivatives that increase caspase activity have been shown to effectively induce apoptosis in gastric adenocarcinoma cells .

- Inhibition of Tumor Growth : The ability to inhibit tumor growth is often linked to the compound's ability to interfere with signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

The above table summarizes findings from a study involving structurally similar compounds. These results suggest that this compound may exhibit comparable biological activity.

Toxicity and Safety Profile

While exploring the biological activities of such compounds, it is crucial to assess their toxicity profiles. Compounds with trifluoromethyl groups can exhibit varying degrees of toxicity depending on their structure and substituents. Preliminary toxicity assessments should be conducted alongside efficacy studies to establish a safety margin for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.